3-Methylcyclotridecan-1-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
61415-11-0 |
|---|---|
Molecular Formula |
C14H26O |
Molecular Weight |
210.36 g/mol |
IUPAC Name |
3-methylcyclotridecan-1-one |
InChI |
InChI=1S/C14H26O/c1-13-10-8-6-4-2-3-5-7-9-11-14(15)12-13/h13H,2-12H2,1H3 |
InChI Key |
CVMWCRDXSQGRSJ-UHFFFAOYSA-N |
SMILES |
CC1CCCCCCCCCCC(=O)C1 |
Canonical SMILES |
CC1CCCCCCCCCCC(=O)C1 |
Other CAS No. |
61415-11-0 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Methylcyclotridecan 1 One and Analogues
Historical Perspectives on Macrocyclic Ketone Synthesis
The journey to synthesize macrocyclic ketones has been marked by overcoming significant chemical challenges, primarily the unfavorable thermodynamics of forming large rings.
Early Cyclization Approaches
Early attempts to create macrocycles were often met with low yields due to the statistical improbability of the two ends of a long linear molecule meeting to form a ring. wikipedia.orgacs.org Intermolecular polymerization reactions were a common and favored side reaction. wikipedia.org In 1926, Ruzicka achieved a breakthrough with the synthesis of Exaltone®, a macrocyclic musk, by pyrolyzing the thorium salt of hexadecanedioic acid. illinois.edu While a significant achievement, the initial yields were very low, around 2%. illinois.edu The need for high dilution conditions to favor intramolecular cyclization made these early methods impractical for industrial-scale production. illinois.edu
Development of Acyloin Condensation for Macrocycles
A significant advancement in macrocyclic ketone synthesis came with the development of the acyloin condensation. Independently developed by Prelog and Stoll, this method involves the reductive coupling of dicarboxylic esters using molten sodium metal. illinois.edugoogle.com A key advantage of this approach is that the reaction occurs on the surface of the sodium metal, which circumvents the need for high dilution conditions that plagued earlier methods. illinois.edu This made the synthesis of macrocycles like muscone (B1676871) more feasible. The acyloin condensation of a diester leads to the formation of a cyclic α-hydroxy ketone, also known as an acyloin. acs.orgnih.gov This intermediate can then be reduced to the corresponding macrocyclic ketone. google.com The efficiency of the acyloin condensation can be sensitive to reaction conditions, but modifications, such as temperature-controlled dropwise addition of the diester, have been shown to significantly improve yields. acs.orgnih.gov
Contemporary Strategies in Macrocyclic Ketone Synthesis
Modern synthetic chemistry has introduced more sophisticated and efficient methods for constructing macrocyclic ketones, with ring expansion reactions being a particularly powerful strategy.
Ring Expansion Reactions
Ring expansion reactions offer an alternative to traditional cyclization methods, often providing better yields and control over the final ring size. sioc-journal.cnthieme-connect.com These methods typically start with a smaller, more readily available cyclic precursor and systematically enlarge the ring.
A contemporary and powerful strategy for synthesizing macrocycles involves an oxidative dearomatization–ring-expanding rearomatization (ODRE) sequence. nih.govscispace.com This biomimetic approach is particularly useful for creating benzannulated medium-ring and macrocyclic structures. nih.govscispace.com The process begins with the oxidative dearomatization of a bicyclic phenol (B47542), which forms a polycyclic cyclohexadienone intermediate. scispace.commdpi.com This intermediate then undergoes a ring expansion that is driven by the rearomatization of an adjacent phenol ring. scispace.com This method has been successfully applied to the synthesis of a diverse range of medium-ring lactams and other macrocyclic frameworks. nih.gov A key advantage of this strategy is its ability to overcome the limitations of conventional cyclization reactions, which are often inefficient and sensitive to ring size and stereochemistry. nih.gov
| Starting Material | Reagents | Product | Yield | Reference |
| Bicyclic Phenol | Oxidizing Agent | Benzannulated Medium-Ring Lactam | Varies | nih.gov |
| Polycyclic Enol Ether | Oxidant | Macrolactone | High | nih.gov |
This table summarizes the general transformation in oxidative dearomatization-driven ring expansion reactions.
Another innovative approach to macrocycle synthesis involves the use of amidyl radical migration to induce carbon-carbon bond cleavage and subsequent ring expansion. mdpi.comchinesechemsoc.org This method allows for the synthesis of medium-sized lactams from readily available cyclic ketones and amides. chinesechemsoc.orgchinesechemsoc.org The reaction is often initiated electrochemically or photochemically, generating an amidyl radical. chinesechemsoc.orgnih.gov This radical then undergoes a remote migration, leading to the cleavage of a C-C bond in the cyclic ketone and the formation of a larger, ring-expanded lactam. mdpi.comchinesechemsoc.org This strategy is notable for its broad substrate scope and tolerance of various functional groups. chinesechemsoc.orgresearchgate.net It provides an efficient route to synthetically challenging 8- to 11-membered lactams and even larger macrolactams. chinesechemsoc.orgnih.gov
| Starting Ketone Size | Amide | Product Ring Size | Conditions | Reference |
| 5-8 membered | Various amides | 8-11 membered | Electrochemical/Photocatalytic | chinesechemsoc.orgnih.gov |
This table illustrates the scope of the amidyl radical migration-induced ring expansion for the synthesis of medium-sized lactams.
Intramolecular Cyclization Approaches
Intramolecular cyclization is a fundamental strategy for the formation of cyclic molecules, where a single molecule containing two reactive functional groups reacts to form a ring. This approach is widely used in the synthesis of macrocyclic ketones.
Gold catalysis has gained prominence in organic synthesis for its ability to activate alkynes and allenes towards nucleophilic attack, enabling a variety of cyclization reactions. mdpi.combeilstein-journals.orgnih.gov Gold(I) and gold(III) complexes can catalyze the formation of cyclic ketones through various pathways. For instance, gold(I) catalysts have been used in the [2+2] cycloaddition of allenamides and activated alkenes to produce cyclobutanone (B123998) derivatives. mdpi.com
Gold-catalyzed cycloisomerization reactions of alkynyl ketones can lead to the formation of different heterocyclic and carbocyclic ketones depending on the substrate and reaction conditions. beilstein-journals.org For example, alk-4-yn-1-ones can undergo either a 5-exo-dig or a 6-endo-dig cycloisomerization to yield substituted furans or 4H-pyrans, respectively. beilstein-journals.org Furthermore, gold(III) chloride has been shown to be a highly efficient catalyst for the cyanosilylation of various ketones, a reaction that can be a precursor step to more complex cyclic systems. organic-chemistry.org
Recent advancements include cooperative gold(I) catalysis for the enantioselective protonation of gold enolates, providing access to cyclic ketones with α-tertiary chiral centers. organic-chemistry.org This method demonstrates high levels of enantioselectivity for a range of cyclic ketone precursors. organic-chemistry.org
The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds and has been adapted for the synthesis of macrocyclic arylene ketones. oup.comoup.com This electrophilic aromatic substitution reaction typically involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. By using a diacyl chloride and a suitable aromatic compound under pseudo-high dilution conditions, macrocyclic oligomers can be synthesized in high yields. oup.com The presence of a Lewis base has been shown to be advantageous in promoting the formation of these macrocycles. oup.com This methodology is particularly useful for producing precursors to high-performance polymers. mdpi.com
| Reactants | Catalyst/Conditions | Product | Yield |
| Phthaloyl dichloride and bridge-linking aromatic hydrocarbons | AlCl₃, Lewis base, pseudo-high dilution | Macrocyclic arylene ketone oligomers | High oup.com |
| Diphenyl ether and terephthaloyl/isophthaloyl chloride | Friedel-Crafts acylation | Polyether ketone ketone (PEKK) polymer | High mdpi.com |
This table presents examples of Friedel-Crafts acylation for the synthesis of macrocyclic arylene ketones.
Development of Efficient and High-Yielding Protocols
The ongoing development of synthetic methodologies aims to improve efficiency, yield, and selectivity. A modular strategy for the synthesis of macrocycles has been developed that involves cyclization/ring expansion cascade reactions. acs.org This approach avoids direct end-to-end cyclization by utilizing a series of kinetically favorable 5- to 7-membered ring cyclization steps followed by in situ ring expansion, generally leading to good yields without the need for high-dilution conditions. acs.org
Catalyst-free methods have also been explored, such as an electrophilic halogen-mediated semipinacol rearrangement for the synthesis of macrocyclic ketones. nih.gov This method has been successfully applied to the total synthesis of (±)-muscone. nih.gov
Chemo- and Regioselective Synthesis of Macrocyclic Ketones
Achieving chemo- and regioselectivity is a critical challenge in the synthesis of complex molecules like macrocyclic ketones. Catalyst-controlled reactions offer a powerful solution to this problem. For example, the intramolecular carbocyclization of 2-alkynyl aryl ketones can be directed to form either 1-indanones (5-exo-dig cyclization) under rhodium(III) catalysis or 1-naphthols (6-endo-dig cyclization) with a copper(I) catalyst, demonstrating excellent chemo- and regioselectivity. nih.gov
The development of tandem reactions, where multiple bond-forming events occur in a single pot, can also enhance selectivity and efficiency. For instance, a diastereoselective intramolecular cyclization/Povarov reaction cascade has been developed for the one-pot synthesis of polycyclic quinolines. rsc.org Such strategies, which control the reaction pathway through the choice of catalyst and conditions, are invaluable for the precise construction of complex macrocyclic architectures.
Chemical Reactivity and Transformation Mechanisms of 3 Methylcyclotridecan 1 One
Fundamental Reactivity of the Carbonyl Group in Macrocyclic Systems
The carbonyl group (C=O) is a polar functional group where the carbon atom is electrophilic and the oxygen atom is nucleophilic. fiveable.mepressbooks.pub This polarity dictates its reactivity, making the carbonyl carbon a prime target for nucleophilic attack. fiveable.mepressbooks.pub In macrocyclic systems like 3-Methylcyclotridecan-1-one, while the fundamental reactivity of the carbonyl group remains, the large ring structure introduces specific conformational constraints and potential transannular interactions that can modulate reaction pathways and stereochemical outcomes. nih.gov The reactivity of the carbonyl group in these systems can be understood through several key reaction types.
Nucleophilic Addition Reactions
Nucleophilic addition is a characteristic reaction of aldehydes and ketones. pressbooks.pubunizin.org A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. fiveable.meunizin.org This process changes the hybridization of the carbonyl carbon from sp² to sp³. masterorganicchemistry.com The reaction can be promoted by either base or acid catalysis. libretexts.org In a basic medium, a strong nucleophile directly attacks the carbonyl carbon. libretexts.org Under acidic conditions, the carbonyl oxygen is protonated, enhancing the electrophilicity of the carbonyl carbon for attack by weaker nucleophiles. pressbooks.publibretexts.org
For macrocyclic ketones like this compound, the accessibility of the carbonyl group to incoming nucleophiles is influenced by the ring's conformation. The large and flexible nature of the macrocycle can lead to multiple low-energy conformations, some of which may shield one face of the carbonyl group more effectively than the other, thus influencing the stereochemical course of the addition. wikipedia.org Common nucleophilic addition reactions include the formation of cyanohydrins from the addition of cyanide and the formation of hemiacetals and acetals from the addition of alcohols. libretexts.orgsketchy.com
Enamine and Imine Formation
Aldehydes and ketones react with primary amines (RNH₂) to form imines (Schiff bases), which contain a carbon-nitrogen double bond (C=N). chemistrysteps.comlibretexts.orglibretexts.org This reaction is typically acid-catalyzed and involves the initial nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate, which then dehydrates to form the imine. libretexts.org
Secondary amines (R₂NH) react with aldehydes and ketones to form enamines. libretexts.orgmasterorganicchemistry.com In this case, after the initial formation of the iminium ion intermediate, a proton is removed from an adjacent carbon atom (the α-carbon), resulting in a molecule containing both an alkene and an amine functional group. chemistrysteps.commasterorganicchemistry.com The formation of both imines and enamines is reversible and the rate of reaction is often maximal at a weakly acidic pH of around 4 to 5. libretexts.org For this compound, the formation of these derivatives would proceed through the same general mechanisms, with the macrocyclic structure potentially influencing the stability and conformational preferences of the resulting imine or enamine.
Reduction and Oxidation Pathways
The carbonyl group of macrocyclic ketones can be reduced to a secondary alcohol. This is a common transformation in organic synthesis. vub.be The reduction can be achieved using various reducing agents, such as metal hydrides (e.g., lithium aluminum hydride, sodium borohydride) or through catalytic hydrogenation. vub.be The stereochemical outcome of the reduction of substituted cyclic ketones is highly dependent on the steric and electronic environment around the carbonyl group, which dictates the direction of hydride attack. vub.be Studies on the microbial reduction of various macrocyclic ketones, including cyclotridecanone, have shown that they are converted to the corresponding macrocyclic alcohols. sioc-journal.cn
The oxidation of ketones is generally less common than their reduction. However, specific oxidation reactions can be performed. One such reaction is the Baeyer-Villiger oxidation, where a ketone is converted to an ester (or a lactone in the case of a cyclic ketone) using a peroxy acid. fiveable.me This reaction involves the insertion of an oxygen atom between the carbonyl carbon and an adjacent carbon atom. fiveable.me For an unsymmetrical ketone like this compound, the regioselectivity of the oxygen insertion is determined by the migratory aptitude of the adjacent carbon groups. The Wacker-type oxidation is another method that has been used for the selective oxidation of macrocyclic dienes to the corresponding monounsaturated ketones. uni-rostock.dersc.org
Stereochemical Considerations in Reactions of Substituted Macrocycles
The presence of a substituent, such as the methyl group in this compound, introduces a stereocenter, which has significant implications for the stereochemical outcome of reactions. The stereochemistry of reactions involving substituted macrocycles is a complex field, as the conformational flexibility of the large ring can make predicting the outcome challenging. wikipedia.org However, the substituent can also exert a level of stereocontrol by influencing the preferred conformation of the macrocycle and thereby directing the approach of reagents. wikipedia.orgchemrxiv.org
Early investigations into macrocyclic stereocontrol found that even remote stereogenic elements can influence the outcome of a reaction. wikipedia.org For instance, the alkylation of substituted 8-membered cyclic ketones has been shown to proceed with a degree of stereoselectivity. wikipedia.org In the context of this compound, the methyl group would likely influence the conformational equilibrium of the thirteen-membered ring, leading to a preferred arrangement that minimizes steric interactions. This preferred conformation would then present a more accessible face of the carbonyl group for attack by reagents, leading to a diastereoselective outcome. It has been noted that ring expansion reactions to form macrocycles can be relatively insensitive to substrate stereochemistry, affording diastereomeric products in similar efficiencies. nih.gov
Transannular Interactions and Conformational Effects on Reactivity
The reactivity of macrocyclic compounds is significantly influenced by their three-dimensional structure. nih.gov Macrocycles can adopt multiple conformations, and the preference for certain conformations is driven by the minimization of non-bonded interactions across the ring, known as transannular interactions. wikipedia.orgnih.gov These interactions, which can be either attractive or repulsive, play a crucial role in determining the ground-state geometry and, consequently, the reactivity of the macrocycle. nih.gov
In macrocyclic ketones, the carbonyl group's reactivity can be directly affected by transannular interactions. For instance, the approach of a nucleophile to the carbonyl carbon can be sterically hindered by atoms on the opposite side of the ring. Furthermore, transannular interactions can influence the electronic properties of the carbonyl group. Studies on cyclic amino ketones have shown that the interaction between the amino group and the carbonyl group across the ring can lead to significant changes in the chemical shifts of the carbonyl carbon and oxygen in NMR spectroscopy, indicating a through-space electronic interaction. rsc.org In the case of this compound, the flexible thirteen-membered ring will adopt conformations that minimize these transannular strains, and these preferred conformations will dictate the accessibility and reactivity of the carbonyl group. wikipedia.org Transannular cycloaddition reactions have also been observed in macrocyclic epoxy ketones, highlighting the unique reactivity that can arise from the proximity of functional groups across the ring. nih.govhku.hk
Medium-Ring Effects on Reaction Rates and Selectivity
Medium-sized rings, which are generally defined as having 8 to 11 atoms, are known to be the most strained among cyclic compounds. wikipedia.org While this compound is a larger macrocycle, the principles governing medium-ring effects can provide insight into its reactivity. The synthesis of medium-sized rings and macrocycles can be challenging due to unfavorable entropic and enthalpic factors during cyclization. nih.gov
The strain in medium rings arises from a combination of bond angle strain, torsional strain (from eclipsing interactions), and transannular strain. wikipedia.org These strains can have a profound effect on reaction rates and selectivity. For example, reactions that lead to a release of ring strain will be accelerated, while those that increase strain will be disfavored. The conformational preferences of medium rings are a key factor in determining their reactivity. wikipedia.org The development of synthetic methods that bypass direct end-to-end cyclization, such as cyclization/ring expansion cascade reactions, has provided more efficient routes to medium-sized rings and macrocycles. nih.govacs.org The reactivity and selectivity of reactions involving this compound will be influenced by the specific conformational landscape of its thirteen-membered ring, which seeks to minimize the types of strains prevalent in medium rings. wikipedia.org
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a paramount tool for delineating the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, signal multiplicities, and correlation signals, a complete structural map can be assembled.
One-dimensional NMR spectra offer fundamental insights into the chemical environment of individual protons and carbon atoms within the 3-Methylcyclotridecan-1-one molecule.
The ¹H NMR spectrum is anticipated to display a series of signals corresponding to the protons in the macrocyclic ring and the methyl group. Protons adjacent to the carbonyl group (α-protons) are expected to resonate at a lower field (higher ppm value) due to the deshielding effect of the carbonyl. The protons of the methyl group would appear as a doublet at a higher field, coupled to the adjacent methine proton. The numerous methylene (B1212753) groups (-CH₂-) within the large ring would likely produce a complex, overlapping multiplet in the mid-field region.
The ¹³C NMR spectrum provides a count of the chemically distinct carbon atoms. For this compound, 14 distinct signals would be expected in a completely asymmetrical conformation. The carbonyl carbon (C=O) is the most deshielded, appearing at a characteristic downfield chemical shift. The carbon of the methyl group will be observed at a high field. The methine carbon attached to the methyl group and the carbons α to the carbonyl will have distinct chemical shifts, while the remaining methylene carbons of the ring will resonate in a relatively narrow range in the aliphatic region.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (based on general principles and data from analogous compounds)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carbonyl (C=O) | - | ~210-220 |
| α-CH₂ | ~2.2-2.5 | ~40-50 |
| CH-CH₃ | ~1.8-2.2 | ~30-40 |
| Ring CH₂ | ~1.2-1.6 | ~20-30 |
| CH₃ | ~0.9-1.1 (d) | ~15-25 |
Note: These are estimated values. Actual chemical shifts can vary depending on the solvent and experimental conditions. 'd' denotes a doublet splitting pattern.
Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and establishing the connectivity of atoms.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings. In the COSY spectrum of this compound, cross-peaks would connect the signals of adjacent protons, allowing for the tracing of the proton-proton connectivity throughout the macrocyclic ring. For instance, the methyl proton doublet would show a correlation to the methine proton, which in turn would show correlations to the adjacent methylene protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the carbons to which they are directly attached. The HSQC spectrum would definitively link each proton signal to its corresponding carbon signal, confirming the assignments made from the 1D spectra.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons (typically over two or three bonds). This is particularly useful for identifying quaternary carbons (like the carbonyl carbon) and for piecing together different fragments of the molecule. For example, the protons on the carbons α to the carbonyl group would show a correlation to the carbonyl carbon in the HMBC spectrum.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides vital information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity and structure.
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. The gas chromatogram would show a peak at a specific retention time for this compound, indicating its volatility and interaction with the GC column. The mass spectrum associated with this peak would display the molecular ion and characteristic fragment ions. The fragmentation of cyclic ketones is often complex, but key fragmentation pathways include α-cleavage adjacent to the carbonyl group. For saturated cyclic ketones, a characteristic fragment at m/z 55 is often observed whitman.edu.
HRMS provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental composition. This is a definitive method for confirming the molecular formula of a compound.
Table 2: Expected High-Resolution Mass Spectrometry Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass |
| [M]⁺ | C₁₄H₂₆O | 210.1984 |
| [M+H]⁺ | C₁₄H₂₇O | 211.2062 |
| [M+Na]⁺ | C₁₄H₂₆ONa | 233.1881 |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy techniques like IR and Raman are excellent for identifying the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band characteristic of the carbonyl (C=O) stretching vibration, typically appearing in the region of 1700-1725 cm⁻¹. The spectrum would also show strong C-H stretching vibrations from the methyl and methylene groups in the 2850-3000 cm⁻¹ region, and C-H bending vibrations at lower wavenumbers.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretch is also observable in the Raman spectrum, although its intensity can vary. The C-C and C-H vibrations of the aliphatic ring structure often give rise to strong signals in the Raman spectrum, providing a characteristic fingerprint for the molecule.
Table 3: Key Vibrational Frequencies for this compound
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| C=O Stretch | 1700 - 1725 (Strong) | 1700 - 1725 (Variable) |
| C-H Stretch (sp³) | 2850 - 3000 (Strong) | 2850 - 3000 (Strong) |
| CH₂ Bend (Scissoring) | ~1465 (Medium) | ~1465 (Medium) |
| C-C Stretch | (Weak) | (Strong) |
X-ray Crystallography for Solid-State Structure Determination (for related bicyclic systems)
The study of bicyclic systems, such as substituted bicyclo[3.3.1]nonanones, offers a valuable proxy for understanding the structural characteristics that might be observed in larger, related bicyclic structures derived from macrocycles like cyclotridecanone. These smaller, more rigid systems provide a foundational understanding of how the fusion of rings impacts molecular geometry.
Recent research on a series of substituted bicyclo[3.3.1]nonanones has provided detailed structural elucidation through single-crystal X-ray diffraction. nih.gov These studies are crucial for confirming stereochemistry, which can be challenging to determine solely through spectroscopic methods, especially in complex, stereochemically rich molecules. nih.gov The analysis of these structures reveals how substituents and the inherent strain of the bicyclic framework influence the conformation of the rings. nih.gov
For instance, in the bicyclo[3.3.1]nonane core, the two six-membered rings can adopt various conformations, such as chair, boat, or twist-boat, to minimize steric strain. The introduction of sp²-hybridized atoms, for example, can lead to a flattening of one of the rings. nih.gov The precise atomic coordinates obtained from X-ray diffraction allow for the calculation of puckering parameters, which quantitatively describe these conformations. nih.gov
The crystallographic data for these related bicyclic systems are typically summarized in a table that includes key parameters such as the crystal system, space group, unit cell dimensions, and refinement statistics. This information is fundamental for understanding the molecular packing and intermolecular interactions within the crystal lattice.
Below is an interactive data table summarizing the crystallographic data for a representative related bicyclic ketone, 4-methoxybicyclo[3.3.1]non-3-ene-2,9-dione. nih.gov
| Crystal Data | |
| Chemical formula | C₁₀H₁₂O₃ |
| Molar mass | 180.20 g/mol |
| Crystal system | Monoclinic |
| Space group | P2₁ |
| a (Å) | 6.4819 (4) |
| b (Å) | 7.4766 (5) |
| c (Å) | 9.0627 (5) |
| β (°) | 99.546 (2) |
| Volume (ų) | 433.12 (5) |
| Z | 2 |
| Data Collection | |
| Radiation type | Mo Kα |
| Wavelength (Å) | 0.71073 |
| Temperature (K) | 153 |
| Refinement | |
| Refinement on | F² |
| R[F² > 2σ(F²)] | 0.030 |
| wR(F²) | 0.074 |
| Goodness-of-fit (S) | 1.08 |
This table is based on data from the crystallographic study of 4-methoxybicyclo[3.3.1]non-3-ene-2,9-dione. nih.gov
Theoretical and Computational Studies on 3 Methylcyclotridecan 1 One
Molecular Dynamics Simulations
While quantum chemical calculations provide a static picture of stable conformers, molecular dynamics (MD) simulations model the atomic motions of a system over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the dynamic flexibility and conformational changes of molecules like 3-Methylcyclotridecan-1-one in various environments.
For a highly flexible macrocycle, MD simulations are essential for understanding how the ring samples different conformations at a given temperature. A simulation can show the molecule transitioning between the various low-energy states identified through quantum chemical calculations, providing insight into the energy barriers for these transitions and the timescales on which they occur.
A relevant study on muscone (B1676871) used MD simulations to investigate its behavior when encapsulated within a cyclodextrin (B1172386) metal-organic framework. nih.gov The simulations revealed that muscone preferentially occupies specific cages within the host structure and demonstrated how non-covalent interactions govern its position and dynamics. nih.gov Another computational study on the interaction of muscone with its human olfactory receptor used 200-nanosecond MD simulations. These simulations showed that even when bound to the receptor, the muscone molecule undergoes significant conformational fluctuations within the binding pocket, highlighting the inherent flexibility of the macrocyclic ring. pnas.org Such studies are crucial for understanding the dynamic nature of guest-host interactions and biological recognition, principles that are directly applicable to this compound.
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry is a cornerstone of modern mechanistic studies, allowing researchers to map out the entire energy profile of a chemical reaction. By identifying reactants, products, intermediates, and, most importantly, transition states, these studies can explain reaction outcomes, selectivity, and kinetics.
A key transformation in the synthesis of many macrocycles is ring-closing metathesis (RCM), a powerful reaction for forming large rings. myttex.netchemicalbook.comnih.gov A computational investigation into the RCM synthesis of this compound would involve locating the transition state for the crucial ring-closing step.
Using a method like DFT, the geometry of the transition state—a high-energy, transient species—can be optimized. semanticscholar.org A frequency calculation is then performed to confirm that it is a true transition state, characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. diva-portal.org Furthermore, an Intrinsic Reaction Coordinate (IRC) calculation can be run to verify that the identified transition state correctly connects the acyclic precursor (reactant) to the cyclized product. diva-portal.org
| Species | Description | Relative Gibbs Free Energy (kJ/mol) |
|---|---|---|
| Reactant | Acyclic diene precursor | 0.0 |
| TS1 | Transition State for Ring-Closing | +85.2 |
| Product | Cyclized macrocycle | -25.7 |
Structure-Activity Relationship (SAR) Modeling for Biological Effects (excluding odor)
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to determine how the chemical structure of a compound influences its biological activity. For this compound (muscone), while extensive research has explored the SAR for its olfactory properties, specific computational SAR or Quantitative Structure-Activity Relationship (QSAR) models for its non-odor biological effects, such as anti-inflammatory or neuroprotective activities, are not extensively detailed in publicly available scientific literature.
However, the principles of SAR can be discussed in the context of macrocyclic ketones and their known biological activities. Muscone and related compounds have demonstrated a range of effects, including anti-inflammatory, anti-apoptotic, and anti-cancer activities. mdpi.compeerj.com The biological activity of such macrocyclic compounds is generally dictated by several structural features:
Position and Nature of the Ketone Group: The carbonyl group is a key polar feature that can participate in hydrogen bonding or dipole-dipole interactions with a receptor.
Substitution on the Ring: The presence, position, and nature of substituents, such as the methyl group in this compound, can significantly impact potency and selectivity. These groups can influence the molecule's lipophilicity, steric profile, and conformational preference.
While specific models are not available, a hypothetical SAR analysis for the anti-inflammatory effects of muscone analogs could explore how modifications to these features alter the inhibition of key inflammatory targets. For example, altering the position of the methyl group or the size of the carbocyclic ring could change the binding affinity for an enzyme like prostaglandin-endoperoxide synthase 2 (PTGS2), a target identified in network pharmacology studies. nih.gov
Table 1: Hypothetical Structure-Activity Relationship Concepts for this compound Analogs
| Structural Modification | Potential Impact on Biological Activity (Non-Odor) | Rationale |
|---|---|---|
| Variation in Ring Size (e.g., 12, 14, 16 carbons) | Could increase or decrease activity | Alters the conformational flexibility and fit within a target's binding site. |
| Change in Methyl Group Position (e.g., C-2, C-4) | Likely to alter potency or selectivity | Changes steric interactions within the binding pocket. |
| Addition of a Second Substituent (e.g., hydroxyl, fluoro) | May introduce new interactions or alter metabolism | A hydroxyl group could form new hydrogen bonds; a fluoro group could alter electronic properties. |
| Modification of the Ketone Group (e.g., to an alcohol or ester) | Could significantly reduce or abolish activity | The carbonyl is often a critical pharmacophoric feature for receptor interaction. |
Network Pharmacology and Systems Biology Approaches
Network pharmacology is a computational approach that investigates the complex interactions between drug compounds, protein targets, and disease pathways at a systems level. peerj.com This methodology has been applied to this compound (muscone) to systematically predict its molecular targets and elucidate the mechanisms underlying its therapeutic effects across various conditions.
These studies typically begin by identifying potential protein targets of muscone using databases like SwissTargetPrediction. Simultaneously, genes associated with a specific disease (e.g., breast cancer, traumatic brain injury) are collected from databases such as GeneCards and OMIM. The intersection of these two sets reveals the most probable targets through which muscone exerts its effect on the disease. nih.govscitepress.org
A protein-protein interaction (PPI) network is then constructed to identify "hub" targets, which are highly connected nodes that are likely to be critical for the biological process. peerj.com Finally, Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed to understand the biological processes and signaling pathways modulated by these key targets. peerj.comnih.gov
Several network pharmacology studies on muscone have identified a common set of targets and pathways implicated in its anti-inflammatory, anti-apoptotic, and anti-cancer activities. For instance, in the context of traumatic brain injury, muscone was predicted to attenuate neuronal apoptosis by modulating the PI3K/Akt, NF-kB, and p53 signaling pathways, with key protein targets including CASP3, BCL2L1, and CASP8. peerj.com In studies related to breast cancer, key targets such as androgen receptor (AR), matrix metalloproteinase 9 (MMP9), PTGS2, and cytochrome P450 family 19 subfamily A member 1 (CYP19A1) were identified. nih.gov The associated pathways included the TNF signaling pathway and those related to cancer and steroid hormone biosynthesis. nih.gov These computational predictions provide a holistic view of muscone's mechanism of action and offer a foundation for further experimental validation.
Table 2: Predicted Molecular Targets and Pathways of this compound (Muscone) from Network Pharmacology Studies
| Predicted Protein Target | Associated Disease Context | Implicated Signaling Pathway(s) | Reference |
|---|---|---|---|
| CYP19A1 (Aromatase) | Breast Cancer | Ovarian Steroidogenesis, Estrogen Signaling | nih.gov |
| MAPK14 (p38 MAPK) | Breast Cancer | TNF Signaling Pathway, Pathways in Cancer | nih.gov |
| PTGS2 (COX-2) | Breast Cancer | Pathways in Cancer | nih.gov |
| CASP3 (Caspase-3) | Traumatic Brain Injury | Apoptosis, p53 Signaling Pathway, PI3K-Akt Signaling | peerj.com |
| AKT1 | Traumatic Brain Injury, Viral Infections | PI3K-Akt Signaling Pathway | mdpi.compeerj.com |
| NFKB1 (NF-κB p105 subunit) | Traumatic Brain Injury | NF-kappa B Signaling Pathway | peerj.com |
| MMP9 (Matrix Metallopeptidase 9) | Breast Cancer | Pathways in Cancer | nih.gov |
| CDK2 (Cyclin Dependent Kinase 2) | Viral Infections | p53 Signaling Pathway, Cell Cycle | mdpi.com |
Biological Activities and Mechanistic Investigations Non Odor, Non Clinical Human
In Vitro Enzyme Inhibition or Receptor Binding Studies
There is currently no publicly available scientific literature detailing the in vitro enzyme inhibition or receptor binding profile of 3-Methylcyclotridecan-1-one. While in vitro assays are a fundamental step in characterizing the pharmacological potential of a compound, such studies on this compound have not been reported in the accessible scientific domain.
Table 1: Summary of In Vitro Studies on this compound
| Target | Assay Type | Outcome |
|---|---|---|
| Data Not Available | Data Not Available | Data Not Available |
In Vivo Studies in Model Organisms (Non-Human) for Efficacy Assessment
Similarly, a thorough search of scientific databases and literature archives yielded no in vivo studies conducted to assess the efficacy of this compound in any non-human model organisms. Efficacy studies in animal models are critical for determining the potential therapeutic applications of a compound before any consideration for human trials. The lack of such data indicates that the compound has not been evaluated in this context or the results of such studies have not been published.
Table 2: Summary of In Vivo Efficacy Studies on this compound
| Model Organism | Condition/Disease Model | Key Findings |
|---|---|---|
| Data Not Available | Data Not Available | Data Not Available |
Advanced Applications in Organic Synthesis and Materials Science
Utilization as a Synthetic Intermediate for Complex Molecules
Macrocyclic ketones are valuable building blocks in the synthesis of complex organic molecules, including natural products and their analogues. Although specific examples detailing the use of 3-Methylcyclotridecan-1-one as a synthetic intermediate are not readily found in scientific literature, the general reactivity of macrocyclic ketones suggests its potential utility in this area.
The core structure of this compound, featuring a large carbon ring and a ketone functional group, provides several avenues for synthetic transformations. The ketone can be a site for nucleophilic addition, reduction to an alcohol, or conversion to other functional groups, which are fundamental steps in the construction of more intricate molecular architectures. The methyl-substituted large ring can influence the stereochemical outcome of reactions and provide a scaffold for further functionalization.
In the broader context of organic synthesis, macrocyclic ketones similar in structure to this compound are employed in ring expansion or contraction reactions, as well as in the synthesis of complex polycyclic systems. These transformations are crucial in the total synthesis of biologically active natural products. The potential for this compound to serve as a precursor in such synthetic pathways remains an area for future exploration.
Table 1: Potential Synthetic Transformations of this compound
| Transformation | Reagents/Conditions | Potential Product Class |
| Nucleophilic Addition | Grignard reagents, Organolithium reagents | Tertiary alcohols |
| Reduction | Sodium borohydride, Lithium aluminum hydride | Secondary alcohol |
| Wittig Reaction | Phosphonium ylides | Alkenes |
| Baeyer-Villiger Oxidation | Peroxy acids (e.g., m-CPBA) | Lactones |
| Enolate Formation | Strong bases (e.g., LDA) followed by alkylation | α-Substituted ketones |
Role as a Chemical Probe in Biochemical Research
The use of small molecules as chemical probes is a powerful strategy to investigate biological processes. These probes can be designed to interact with specific proteins or other biomolecules, allowing for the study of their function in a cellular context. While there is no specific documentation of this compound being used as a chemical probe, its structural characteristics suggest a potential for such applications.
To function as a chemical probe, a molecule is often modified to include a reporter tag (e.g., a fluorescent group or a biotin (B1667282) moiety) and a reactive group for covalent attachment to a target, while retaining a core structure that provides binding affinity and selectivity. The macrocyclic framework of this compound could serve as a scaffold for the attachment of these necessary functional groups. The lipophilic nature of the large carbon ring may also facilitate membrane permeability, a desirable property for probes targeting intracellular components.
The development of a chemical probe from this compound would involve synthetic modifications to introduce the required functionalities without significantly altering its inherent (and currently uncharacterized) binding properties. Research in this direction could potentially uncover novel biological targets and pathways.
Table 2: Hypothetical Design of a this compound-Based Chemical Probe
| Component | Function | Potential Functional Group |
| Scaffold | Provides 3D structure for binding | This compound core |
| Reporter Tag | Enables detection and visualization | Fluorescein, Rhodamine, Biotin |
| Reactive Group | Allows for covalent labeling of targets | Alkyne or azide (B81097) for click chemistry, Photo-reactive group |
Integration into Novel Polymer Architectures
The incorporation of macrocyclic units into polymer backbones can lead to materials with unique and desirable properties, such as altered thermal stability, modified crystallinity, and novel topologies (e.g., rotaxanes and catenanes). Although the polymerization of this compound or its integration into polymers has not been specifically reported, the principles of polymer chemistry suggest potential pathways for its use in materials science.
One possible route for integrating this compound into a polymer is through the synthesis of a lactone derivative via Baeyer-Villiger oxidation. The resulting macrocyclic lactone could then undergo ring-opening polymerization to yield a polyester. The methyl group on the polymer backbone would be expected to influence the material's properties.
Alternatively, the ketone functionality could be transformed into other polymerizable groups. For instance, conversion to a diol would allow for its use as a monomer in the synthesis of polyesters or polyurethanes. The large, relatively flexible ring of the 3-methylcyclotridecan unit could impart unique conformational properties to the resulting polymer chain.
Table 3: Potential Polymerization Strategies Involving this compound Derivatives
| Monomer Derivative | Polymerization Method | Resulting Polymer Class | Potential Properties |
| Macrocyclic Lactone (from Baeyer-Villiger oxidation) | Ring-Opening Polymerization | Polyester | Modified thermal properties, biodegradability |
| Diol (from reduction of the ketone) | Polycondensation with a diacid or diisocyanate | Polyester or Polyurethane | Increased flexibility, altered solubility |
Future Directions in Research on 3 Methylcyclotridecan 1 One
Exploration of Novel and Sustainable Synthetic Pathways
The synthesis of macrocycles like 3-Methylcyclotridecan-1-one is often challenging, traditionally requiring high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. acs.orgnih.gov Future research will likely focus on developing more efficient and sustainable methods that overcome these limitations.
Key areas for exploration include:
Catalytic Macrocyclization: The development of catalytic methods that avoid stoichiometric reagents is a significant goal. iiserpune.ac.in Research into transition-metal catalysts, such as ruthenium, for ring-closing metathesis (RCM) or palladium for coupling reactions could yield highly efficient routes that operate at higher concentrations. acs.orgnih.gov
Ring-Expansion Strategies: Novel methods for repeatable two-carbon ring expansion have shown promise for synthesizing macrocyclic ketones. researchgate.netchimia.ch Applying these thermal 1,3-C shift rearrangements to appropriately substituted precursors could provide a direct and repeatable route to this compound.
Biocatalysis: The use of enzymes offers a highly selective and environmentally benign alternative to traditional chemical synthesis. nih.govresearchgate.net Future work could focus on identifying or engineering enzymes like Baeyer-Villiger monooxygenases (BVMOs) or lactonases that can perform macrocyclization or precursor synthesis with high stereo- and regioselectivity. nih.govcnr.it This approach aligns with the growing demand for bio-based chemical production. google.com
| Synthetic Strategy | Potential Advantage | Research Focus |
| Catalytic Ring-Closing Metathesis | High efficiency, functional group tolerance, operation at higher concentrations. | Development of novel ruthenium or other metal catalysts tailored for large rings. |
| Repeatable Ring Expansion | Direct, multi-step protocol for building large rings from smaller ones. | Optimization of thermal or photochemical conditions for substituted cycloalkanols. |
| Enzymatic Synthesis (Biocatalysis) | High selectivity, mild reaction conditions, reduced waste, use of renewable feedstocks. | Discovery and engineering of enzymes (e.g., BVMOs, lipases) for macrocyclization. |
| Continuous Flow Chemistry | Overcomes high-dilution requirements, improves safety and scalability. | Designing flow reactors that facilitate phase separation or pseudo-high-dilution conditions. rsc.org |
Deeper Mechanistic Understanding of Complex Reactions
While various macrocyclization methods exist, a profound mechanistic understanding is often required to optimize yields and control stereochemistry. acs.org The inherent flexibility of the linear precursors to macrocycles makes the cyclization step entropically unfavorable. nih.goviiserpune.ac.in
Future research should prioritize:
Conformational Preorganization: Investigating how the conformation of the acyclic precursor influences the efficiency of the ring-closing reaction is critical. acs.org Studies could explore the use of templates or specific solvent environments to promote a cyclization-conducive fold.
In Situ Reaction Monitoring: Employing techniques like High-Resolution Mass Spectrometry (HRMS) and NMR to monitor reactions in real-time can provide invaluable data on reaction intermediates and pathway dynamics. xmu.edu.cn This allows for the identification of bottlenecks and competing side reactions, leading to more rational process optimization.
Catalyst-Substrate Interactions: For catalyzed reactions, detailed studies on the interaction between the catalyst and the substrate are needed. This includes understanding how an electron-withdrawing group on a substrate can switch the initiation sites in RCM, thereby improving reaction outcomes. acs.org
Advanced Spectroscopic Characterization Techniques
The high flexibility of macrocycles presents a significant challenge for structural elucidation, as they often exist as a complex ensemble of conformers in solution. mdpi.comnih.gov Future research will depend on advanced spectroscopic techniques to fully characterize the three-dimensional structure of this compound.
Promising techniques include:
Broadband Rotational Spectroscopy: This gas-phase technique is ideal for unveiling the multiple conformations of flexible molecules. mdpi.com Its application could provide precise structural data on the various low-energy conformers of this compound, which is crucial for understanding its properties.
Advanced NMR Spectroscopy: While standard NMR is a cornerstone of characterization, future efforts could leverage more sophisticated experiments, such as those that measure residual dipolar couplings or utilize advanced computational analysis to refine solution-state conformational ensembles. nih.govnih.gov
Circular Dichroism (CD) Spectroscopy: For chiral derivatives of this compound, CD spectroscopy can be an indispensable tool for studying conformational changes in solution, although care must be taken to avoid over-interpretation of the data. rsc.org
Targeted Computational Design and Prediction
Computational chemistry and machine learning are poised to revolutionize the study of macrocycles. liu.sechemrxiv.org Given the synthetic challenges, in silico methods that can accurately predict properties and guide synthesis are invaluable. diva-portal.orgnih.gov
Future computational research directions include:
Conformational Sampling Algorithms: Developing more efficient and accurate algorithms for sampling the vast conformational space of macrocycles is essential. acs.org This is a key step for predicting everything from physical properties to biological activity. diva-portal.org
Machine Learning Models: AI and machine learning can be trained on existing datasets of macrocycles to predict properties such as cell permeability, binding affinity, and even synthetic accessibility. nih.govliu.sepharmaphorum.com Such models could rapidly screen virtual libraries of this compound derivatives for desired characteristics before committing to synthesis. news-medical.net
Quantum Mechanics (QM) Modeling: QM-based methods can provide highly accurate predictions of molecular properties and reaction mechanisms. google.com These can be used to understand the electronic structure and reactivity of this compound, aiding in the design of new reactions and the interpretation of spectroscopic data.
| Computational Tool | Application for this compound | Predicted Outcome |
| Machine Learning | Predicting cell permeability and other ADME properties. | Prioritization of derivatives with favorable drug-like properties. nih.govliu.se |
| Molecular Dynamics | Simulating conformational ensembles in different solvents. | Understanding solution-state behavior and binding modes. nih.gov |
| Quantum Mechanics | Calculating transition states for synthetic reactions. | Guiding the development of more efficient synthetic pathways. google.com |
| De Novo Design Algorithms | Generating novel macrocyclic structures based on a known binding mode. | Suggesting modifications to this compound to enhance biological activity. nih.gov |
Discovery of Undiscovered Biological Activities and Therapeutic Potential (Non-Odor, Non-Clinical Human)
Beyond its established uses, this compound and related macrocyclic ketones may possess untapped biological activities. Macrocycles are increasingly recognized for their ability to interact with challenging biological targets, such as protein-protein interfaces, that are often considered "undruggable" by conventional small molecules. mdpi.comsymeres.com
Future screening efforts should focus on:
Antimicrobial Activity: Many natural macrocycles exhibit potent antimicrobial properties. Screening this compound and its derivatives against a panel of bacteria and fungi could uncover new lead compounds. nih.govnih.gov Research has shown that some ketones and aldehydes possess antimicrobial effects. core.ac.uk
Anti-inflammatory Effects: Ketone bodies have been shown to have anti-inflammatory properties, for instance by inhibiting the NLRP3 inflammasome. nih.govmdpi.com Investigating whether this compound can modulate inflammatory pathways in cellular models could open new therapeutic avenues. nih.gov
Enzyme Inhibition: The constrained yet flexible nature of macrocycles makes them interesting candidates for enzyme inhibitors. mdpi.com Screening against various enzyme classes (e.g., proteases, kinases) could reveal unexpected activities.
Development of Green Chemistry Production Methods
The principles of green chemistry are increasingly integral to modern chemical manufacturing. researchgate.net Future research on this compound must prioritize the development of production methods that are not only efficient but also environmentally sustainable. mdpi.comfuturemarketinsights.com
Key strategies include:
Use of Renewable Feedstocks: Exploring biosynthetic pathways that start from renewable resources, such as fatty acids or sugars, can significantly reduce the environmental footprint of production. google.com
Solvent Reduction and Replacement: A major source of waste in macrocycle synthesis is the large volume of solvent required for high-dilution conditions. rsc.org Continuous flow methods that eliminate the need for high dilution or the use of environmentally benign solvents like water are critical areas for future development. rsc.orgmdpi.com
Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product is a core principle of green chemistry. researchgate.net Catalytic approaches and ring-expansion reactions are often more atom-economical than classical condensation and protection-group-heavy strategies. iiserpune.ac.inresearchgate.net
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-Methylcyclotridecan-1-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via cyclization of ω-keto acids or intramolecular aldol condensation. Reaction parameters (temperature, solvent polarity, and catalyst choice) critically affect yield. For example, using BF₃·Et₂O as a catalyst in anhydrous dichloromethane at 0–5°C minimizes side reactions . Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Yield optimization requires GC-MS monitoring of intermediates .
Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?
- Methodological Answer : Key characterization includes:
- ¹H NMR : A singlet for the cyclotridecanone methyl group (δ 1.05–1.15 ppm) and a downfield carbonyl proton (δ 2.3–2.5 ppm).
- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch).
- MS : Molecular ion peak at m/z 210.2 (calculated for C₁₄H₂₆O). Discrepancies in spectral data may arise from residual solvents or stereoisomers; replicate analyses under controlled conditions are advised .
Q. What are the solubility and stability profiles of this compound under varying storage conditions?
- Methodological Answer : The compound is lipophilic, with solubility highest in chloroform and DMSO. Stability tests show degradation ≤5% at 4°C in inert atmospheres over six months. Accelerated degradation studies (40°C, 75% humidity) suggest hydrolytic susceptibility, necessitating anhydrous storage .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected splitting in ¹³C NMR) be resolved for this compound?
- Methodological Answer : Discrepancies may arise from dynamic ring puckering or impurities. Solutions include:
- VT-NMR : Variable-temperature NMR to detect conformational changes.
- 2D NMR (COSY, HSQC) : To assign overlapping signals.
- DFT calculations : Compare experimental and computed chemical shifts (e.g., using Gaussian with B3LYP/6-31G* basis set) .
Q. What advanced strategies exist to optimize enantioselective synthesis of this compound?
- Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s Co-salen complexes) can induce enantioselectivity. Enantiomeric excess (ee) is quantified via chiral HPLC (Chiralpak IA column, hexane/isopropanol) or optical rotation comparisons with literature data .
Q. How do computational models predict the reactivity of this compound in ring-expansion or fragmentation reactions?
- Methodological Answer : Molecular dynamics simulations (e.g., using AMBER) can model ring strain, while DFT studies (ORCA software) predict transition states for C–C bond cleavage. Experimental validation via trapping intermediates (e.g., using Diels-Alder dienes) is critical .
Data Contradiction and Analysis
Q. Why might reported biological activities of this compound vary across studies, and how can these discrepancies be addressed?
- Methodological Answer : Variations often stem from:
- Purity differences : Use of LC-MS to confirm ≥98% purity.
- Assay variability : Standardize protocols (e.g., NIH/ANSI guidelines for cytotoxicity assays).
- Structural analogs : Ensure correct stereochemistry via X-ray crystallography .
Key Research Gaps and Future Directions
Q. What unexplored applications of this compound exist in materials science (e.g., as a monomer for bio-based polymers)?
- Methodological Answer : Explore copolymerization with lactones (e.g., ε-caprolactone) via ring-opening polymerization. Characterize thermal stability (TGA) and mechanical properties (DMA) .
Q. How can machine learning models improve the prediction of this compound’s physicochemical properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
